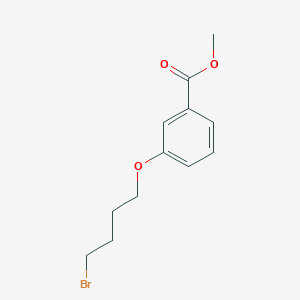

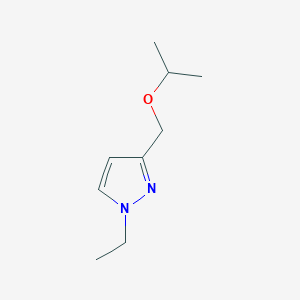

![molecular formula C16H10ClNO2S B2528627 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid CAS No. 254911-27-8](/img/structure/B2528627.png)

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including oxidation reactions and nucleophilic additions. For instance, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was achieved by oxidation of a benzo[b]thiophene derivative with an oxidative system . This information suggests that similar oxidative strategies could potentially be applied to synthesize the target compound, although the exact method would need to be tailored to its unique structure.

Molecular Structure Analysis

The molecular structure of compounds with chlorophenyl and heterocyclic components has been studied using various spectroscopic and computational methods. For example, quantum mechanical and spectroscopic investigations, including FT-IR, NMR, and UV studies, have been conducted to understand the structural properties of a pyrazoline derivative with a chlorophenyl group . These techniques could be applied to analyze the molecular structure of "4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid" to gain insights into its conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of chlorophenyl-containing compounds towards nucleophiles has been explored, as seen in the study of benzo[b]thiophene sulfoxide's reaction with sulfur- and oxygen-containing nucleophiles . Additionally, the transformation of thiadiazoles to thiophene derivatives via base-promoted pathways has been reported . These findings provide a foundation for predicting how the compound might react under various conditions, particularly in the presence of nucleophiles or bases.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid" are not directly reported, related compounds have been characterized using HPLC and spectroscopic methods to determine properties such as solubility, stability, and reactivity . These methods could be employed to assess the physical and chemical properties of the target compound, including its solubility in different solvents, stability under various conditions, and its reactivity profile.

Applications De Recherche Scientifique

Synthesis and Characterization

Thiazole derivatives, including 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid, are known for their diverse biological applications due to their complex chemical structure and properties. The compound has been synthesized and characterized through various spectroscopic techniques, such as FT-IR, 1H NMR, and X-ray diffraction, to determine its structure and configuration (Kumar & Singh, 2020), (Aydin et al., 2010).

Biological Activity

The compound has been a focus of study for its potential biological activities. Various derivatives of thiazole have been synthesized and tested for their antimicrobial, antifungal, and anti-inflammatory properties. This research indicates a promising scope for the compound in pharmacological applications (Reddy et al., 2010), (Dabholkar & Parab, 2011).

Corrosion Inhibition

Interestingly, certain thiazole derivatives have been found to be effective as corrosion inhibitors, particularly for oil-well tubular steel in hydrochloric acid solutions. This application is crucial for industries dealing with metal machinery and infrastructure maintenance, showcasing the compound's industrial relevance (Yadav, Sharma, & Kumar, 2015).

Quantum Chemical Analysis

Extensive quantum chemical analyses, such as Density Functional Theory (DFT), have been performed on thiazole derivatives. These studies provide insights into the electronic structure, charge density distribution, and chemical reactivity of the molecule, paving the way for its potential use in bioactive applications (Venil et al., 2021), (Viji et al., 2020).

Mécanisme D'action

Target of Action

They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could influence its interaction with biological targets.

Biochemical Pathways

For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .

Action Environment

It’s worth noting that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially influence its bioavailability and efficacy in different environments.

Propriétés

IUPAC Name |

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO2S/c17-13-7-5-10(6-8-13)14-9-21-15(18-14)11-1-3-12(4-2-11)16(19)20/h1-9H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDOGESUIADVDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

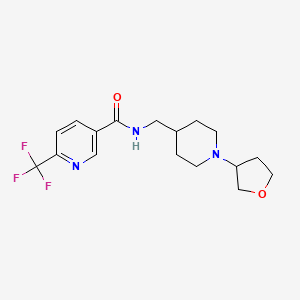

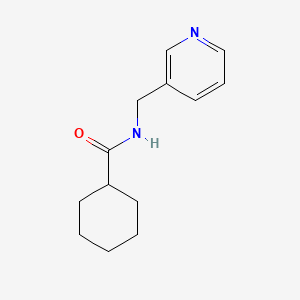

![ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2528544.png)

![{4-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/no-structure.png)

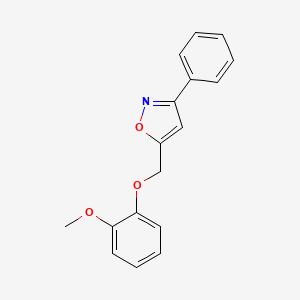

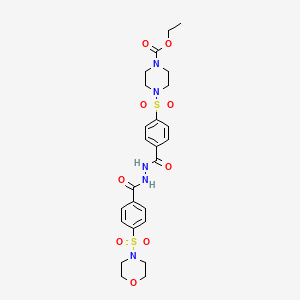

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2528555.png)

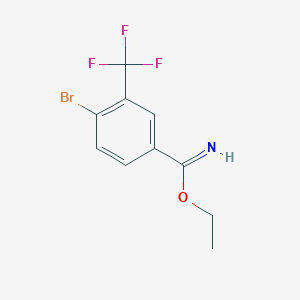

![3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2528558.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide](/img/structure/B2528563.png)

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2528565.png)